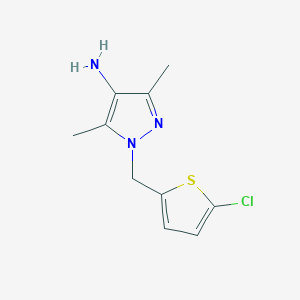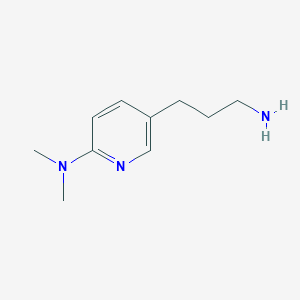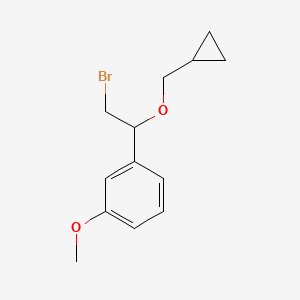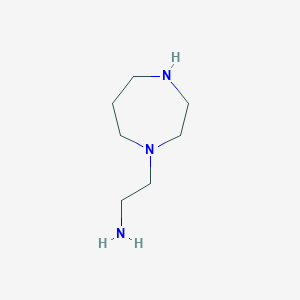
1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a chlorothiophene moiety and two methyl groups
Vorbereitungsmethoden
The synthesis of 1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carbaldehyde, is synthesized through chlorination of thiophene followed by formylation.
Condensation Reaction: The chlorothiophene intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-4-amine under basic conditions to form the desired product. This step often involves the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the chlorothiophene moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of 1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
1-((5-Chlorothiophen-2-yl)methyl)-1H-pyrazol-5-amine: This compound lacks the two methyl groups present in the original compound, which may affect its chemical reactivity and biological activity.
1-((5-Chlorothiophen-2-yl)methyl)-3-methyl-1H-pyrazol-4-amine: This compound has only one methyl group, potentially altering its electronic properties and interactions with biological targets.
1-((5-Chlorothiophen-2-yl)methyl)-3,5-dimethyl-1H-pyrazol-4-ol:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H12ClN3S |
|---|---|
Molekulargewicht |
241.74 g/mol |
IUPAC-Name |
1-[(5-chlorothiophen-2-yl)methyl]-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H12ClN3S/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(11)15-8/h3-4H,5,12H2,1-2H3 |
InChI-Schlüssel |
JHYZTCJRTIGSSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CC=C(S2)Cl)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)











